Hexafluoro-2-butyne
CAS No.: 692-50-2
Cat. No.: VC2311266
Molecular Formula: C4F6
Molecular Weight: 162.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692-50-2 |
|---|---|
| Molecular Formula | C4F6 |
| Molecular Weight | 162.03 g/mol |
| IUPAC Name | 1,1,1,4,4,4-hexafluorobut-2-yne |
| Standard InChI | InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 |
| Standard InChI Key | WBCLXFIDEDJGCC-UHFFFAOYSA-N |
| SMILES | C(#CC(F)(F)F)C(F)(F)F |
| Canonical SMILES | C(#CC(F)(F)F)C(F)(F)F |
| Boiling Point | -24.6 °C |
| Melting Point | -117.4 °C |
Introduction
Physical and Chemical Properties
Hexafluoro-2-butyne possesses distinctive physical and chemical properties that reflect its molecular structure and high fluorine content. These properties significantly influence its handling requirements, storage conditions, and applications in chemical synthesis.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters, providing essential information for its proper classification and handling:
| Parameter | Value |
|---|---|
| CAS Number | 692-50-2 |
| Molecular Formula | C₄F₆ |
| Molecular Weight | 162.03 g/mol |
| SMILES Notation | C(#CC(F)(F)F)C(F)(F)F |
| InChI | InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 |
| InChIKey | WBCLXFIDEDJGCC-UHFFFAOYSA-N |
These identification parameters enable precise tracking and referencing of the compound in chemical databases and research literature .
Physical Properties
Hexafluoro-2-butyne exists as a compressed gas under standard conditions, with physical properties that reflect its low molecular cohesion:
| Property | Value |
|---|---|
| Physical State | Compressed gas (at room temperature) |
| Melting Point | -117°C |
| Boiling Point | -25°C |
| Density | 1.602 g/cm³ |
| Vapor Pressure | 105 psi (at 20°C) |
| Refractive Index | 1.2810 (estimate) |
| Flash Point | -36°C |
These physical properties indicate that hexafluoro-2-butyne requires careful handling and specialized storage conditions due to its gaseous state at ambient temperature and pressure .
Spectroscopic Properties
The compound has distinctive spectroscopic characteristics that assist in its identification and structural analysis. Mass spectrometry data indicates various adduct forms with predictable collision cross-section values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.99770 | 153.1 |
| [M+Na]⁺ | 184.97964 | 158.9 |
| [M+NH₄]⁺ | 180.02424 | 153.5 |
| [M+K]⁺ | 200.95358 | 151.8 |
| [M-H]⁻ | 160.98314 | 139.8 |
| [M+Na-2H]⁻ | 182.96509 | 151.1 |
| [M]⁺ | 161.98987 | 149.4 |
| [M]⁻ | 161.99097 | 149.4 |
These spectroscopic parameters facilitate the compound's detection and quantification in analytical applications .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of hexafluoro-2-butyne, each offering specific advantages depending on the availability of starting materials and required reaction conditions.
Sulfur Tetrafluoride Method
One established preparation method involves the reaction of sulfur tetrafluoride with acetylenedicarboxylic acid. This approach utilizes the fluorinating capability of sulfur tetrafluoride to replace the carboxylic acid groups with trifluoromethyl groups . The reaction proceeds through multiple steps, beginning with the formation of an intermediate that subsequently undergoes further fluorination to yield the desired hexafluoro-2-butyne product.
Potassium Fluoride Method
Another synthetic approach employs the reaction of potassium fluoride (KF) with hexachlorobutadiene. In this method, the chlorine atoms are successively replaced by fluorine atoms through nucleophilic substitution reactions. The potassium fluoride serves as both a fluorinating agent and a base in the reaction system. This method requires controlled conditions to ensure complete substitution of all chlorine atoms and the formation of the carbon-carbon triple bond .
Isomerization Method
Hexafluoro-2-butyne can also be synthesized through the isomerization of hexafluorobutadiene in the presence of the strong Lewis acid aluminium chlorofluoride. This reaction represents a rearrangement process where the double bonds in hexafluorobutadiene undergo reorganization to form the triple bond in hexafluoro-2-butyne :
CF₂=CFCF=CF₂ → CF₃C≡CCF₃
This isomerization method offers a direct conversion of a more readily available perfluorinated diene to the desired alkyne structure. The aluminium chlorofluoride catalyst plays a crucial role in facilitating the electronic reorganization required for this transformation.
Chemical Reactions and Reactivity
Hexafluoro-2-butyne demonstrates distinctive reactivity patterns that stem from its unique electronic structure. The presence of highly electron-withdrawing trifluoromethyl groups adjacent to the triple bond significantly enhances its electrophilicity, making it particularly reactive in certain classes of reactions.
Diels-Alder Reactions
Hexafluoro-2-butyne serves as an exceptional dienophile in Diels-Alder reactions, readily undergoing [4+2] cycloadditions with various dienes. This reactivity has been extensively exploited in organic synthesis. A particularly noteworthy application involves its reaction with 2-heterosubstituted furans, which produces valuable building blocks for further synthetic transformations .
When hexafluoro-2-butyne reacts with 2-heterosubstituted furans, it forms a cycloadduct that subsequently undergoes regiospecific opening of the 7-oxa bridge. This process yields 4-heterosubstituted 2,3-di(trifluoromethyl)phenol building blocks in a single synthetic step. The regioselectivity of this transformation is controlled by the electron-donating heteroatom substituent at position-2 of the furan ring .
These phenolic products serve as versatile intermediates that can be further transformed through various synthetic operations. For example, the phenol group can be converted to the corresponding iodide or triflate derivatives, which then readily participate in palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Stille reactions . This synthetic sequence provides an efficient route to structurally diverse 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes.
Reaction with Sulfur
Hexafluoro-2-butyne reacts with elemental sulfur to form 3,4-bis(trifluoromethyl)-1,2-dithiete . This transformation demonstrates the compound's ability to participate in reactions leading to heterocyclic structures. The resulting four-membered ring containing two sulfur atoms represents an interesting class of sulfur-containing heterocycles with potential applications in materials science and synthetic chemistry.
Formation of Nitrogen-Sulfur Heterocycles
The cycloaddition of hexafluoro-2-butyne with dithionitronium (NS₂⁺) results in the formation of a 1,2,5-dithiazolium cation . This reaction illustrates the diversity of heterocyclic structures accessible through the reactivity of hexafluoro-2-butyne. The resulting cationic heterocycle can be reduced to form a neutral 7-electron radical species. This particular 1,3,5-dithiazole radical exhibits the unusual property of being stable in solid, liquid, and gaseous states, appearing blue when in the gas phase .
Organometallic Complexes
Due to its electrophilic nature, hexafluoro-2-butyne readily forms alkyne complexes with low-valent metal complexes . These metal-alkyne coordination compounds can serve as catalysts or synthetic intermediates in various transformations. The interaction between the electron-deficient triple bond of hexafluoro-2-butyne and electron-rich metal centers leads to stable complexes with distinctive structural and reactivity properties.
Applications in Organic Synthesis
| Hazard Type | Classification |
|---|---|
| Physical Hazard | Gas under pressure; may explode if heated |
| Health Hazard | Fatal if inhaled (LC50 inhalation rat: 81 ppm/4h) |
| Skin Contact | Causes skin irritation; may cause frostbite |
| Eye Contact | Causes serious eye irritation |
| Environmental | Detailed ecological data limited |
These hazard classifications underscore the need for comprehensive safety protocols when handling the compound .
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